molecular formula C6H5N3O3 B14656523 Benzenamine, 4-nitro-N-nitroso- CAS No. 40078-29-3

Benzenamine, 4-nitro-N-nitroso-

Cat. No.: B14656523
CAS No.: 40078-29-3
M. Wt: 167.12 g/mol
InChI Key: HQGVXHBMWFDENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-nitro-N-nitroso- (CAS 40078-29-3) is an aromatic organic compound with the molecular formula C₆H₅N₃O₃ and a molecular weight of 167.12 g/mol . It features a benzene ring substituted with a nitro group (-NO₂) at the para position and an N-nitroso (-N=O) functional group attached to the amine nitrogen . This structure classifies it among the N-nitroso compounds (NOCs), which are of significant research interest due to their potent biological activity. A primary research application of this compound is in the study of chemical carcinogenesis . Like other N-nitroso compounds, it can form electrophilic alkylating agents either through spontaneous decomposition or via metabolic activation . These reactive intermediates are known to form covalent adducts with DNA, a key mechanistic step that can initiate carcinogenesis, making the compound a valuable tool for modeling and investigating these processes in vitro . The nitro group in aromatic compounds is known to be electron-withdrawing, which influences the compound's polarity and electronic distribution, potentially affecting its interaction with biological macromolecules . Furthermore, the presence of the nitro group can contribute to the compound's activity, as nitro groups in bioactive molecules can undergo enzymatic reduction, generating reactive nitroso and hydroxylamine intermediates that contribute to toxicity and cell death . Researchers utilize Benzenamine, 4-nitro-N-nitroso- in various fields, including chemistry as a synthetic intermediate, and in biology and medicine as a probe for studying nitrosation reactions and the development of anticancer research models . Attention: For research use only. Not for human or veterinary use .

Properties

CAS No.

40078-29-3

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

N-(4-nitrophenyl)nitrous amide

InChI

InChI=1S/C6H5N3O3/c10-8-7-5-1-3-6(4-2-5)9(11)12/h1-4H,(H,7,10)

InChI Key

HQGVXHBMWFDENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-nitro-N-nitroso- typically involves the nitration of benzenamine (aniline) followed by nitrosation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the nitrosation process introduces a nitroso group (-NO).

    Nitration: Benzenamine is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitrobenzenamine.

    Nitrosation: The 4-nitrobenzenamine is then treated with nitrous acid (HNO2) under acidic conditions to introduce the nitroso group, forming Benzenamine, 4-nitro-N-nitroso-.

Industrial Production Methods

Industrial production of Benzenamine, 4-nitro-N-nitroso- follows similar synthetic routes but often employs optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Benzenamine, 4-nitro-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro compounds, which are important intermediates in organic synthesis.

    Reduction: Reduction of the nitro group can lead to the formation of amines, which are useful in the synthesis of dyes and pharmaceuticals.

Common reagents and conditions used in these reactions include hydrogen peroxide (H2O2) for oxidation, catalytic hydrogenation for reduction, and electrophilic reagents such as halogens for substitution reactions.

Scientific Research Applications

Benzenamine, 4-nitro-N-nitroso- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s nitroso group makes it a useful probe for studying nitrosation reactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: It is used in the production of rubber chemicals, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-nitro-N-nitroso- involves the interaction of its nitroso and nitro groups with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 4-nitro-N-nitroso-benzenamine and related N-nitroso compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Structural Features Volatility
Benzenamine, 4-nitro-N-nitroso- C₆H₄N₃O₃ 166.11 N/A Para-nitro, N-nitroso Low
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.22 86-30-6 Two phenyl groups on N-nitroso Low
N,N-Dimethyl-4-nitrosoaniline C₈H₁₀N₂O 150.18 138-89-6 N,N-dimethyl, para-nitroso Moderate
NDMA (N-Nitrosodimethylamine) C₂H₆N₂O 74.08 62-75-9 Aliphatic N-nitroso High

Key Observations :

  • Aromatic vs. Aliphatic : Aromatic N-nitroso compounds (e.g., 4-nitro-N-nitroso-benzenamine, N-nitrosodiphenylamine) exhibit lower volatility compared to aliphatic analogs like NDMA due to higher molecular weights and stronger intermolecular forces .

Carcinogenicity and Mechanisms

All N-nitroso compounds are presumed carcinogenic based on their ability to generate alkylating agents that form DNA adducts . However, structural differences influence their potency and metabolic pathways:

  • NDMA : A well-studied aliphatic nitrosamine, NDMA requires metabolic activation via cytochrome P450 enzymes to form methyldiazonium ions, which methylate DNA .
  • Aromatic N-Nitroso Compounds : Compounds like 4-nitro-N-nitroso-benzenamine and N-nitrosodiphenylamine may undergo different activation pathways due to aromatic stabilization. The nitro group in 4-nitro-N-nitroso-benzenamine could further modulate reactivity by directing electrophilic attack or participating in redox cycling .

Comparative Carcinogenicity Data:

Compound Carcinogenicity Classification Evidence Source
NDMA Known human carcinogen (IARC 2A)
N-Nitrosodiphenylamine Suspected carcinogen
4-nitro-N-nitroso-benzenamine Presumed carcinogenic Inferred from class

Environmental and Dietary Presence

  • Volatile N-Nitroso Compounds : Aliphatic nitrosamines like NDMA are detected in foods such as cured meats and beer, though levels have declined due to regulatory measures .
  • Non-Volatile N-Nitroso Compounds: Aromatic nitrosamines, including 4-nitro-N-nitroso-benzenamine, are less volatile and may persist in processed foods or pharmaceuticals. Indirect evidence suggests non-volatile NOCs in foods may exceed volatile forms by 10–1000× .

Regulatory and Mitigation Strategies

  • Pharmaceuticals: The European Medicines Agency (EMA) mandates strict limits on nitrosamine impurities in drugs due to carcinogenic risks .

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenamine, 4-nitro-N-nitroso- in laboratory settings?

Answer:
The compound is typically synthesized via nitrosation of the parent amine (e.g., 4-nitroaniline) using nitrosating agents like sodium nitrite (NaNO₂) under acidic conditions. Key steps include:

  • Step 1: Dissolve 4-nitroaniline in HCl to protonate the amine group.
  • Step 2: Add NaNO₂ at 0–5°C to generate the nitroso intermediate.
  • Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy (λ~400 nm for nitroso absorption bands) .
  • Caution: Excess nitrosation can lead to diazonium salts; pH control (<2) is critical to avoid side reactions .

Advanced: How can researchers resolve contradictions in stability data for Benzenamine, 4-nitro-N-nitroso- under varying pH conditions?

Answer:
Discrepancies arise due to pH-dependent decomposition pathways:

  • Acidic conditions (pH <3): Protonation stabilizes the nitroso group, but prolonged exposure leads to hydrolysis to 4-nitroaniline.
  • Neutral/alkaline conditions (pH 7–10): Rapid decomposition occurs via denitrosation , releasing nitric oxide (NO) .
    Methodological approach:
  • Use HPLC-MS to track decomposition products.
  • Conduct kinetic studies under controlled pH (buffered solutions) to quantify half-lives.
  • Compare data with structurally similar compounds (e.g., N-methyl-N-nitrosobenzylamine, CAS 937-40-6), which show analogous pH-dependent instability .

Basic: What analytical techniques are most effective for characterizing the purity and structure of Benzenamine, 4-nitro-N-nitroso-?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.5 ppm); nitroso group (N=O) causes deshielding.
    • ¹³C NMR: Nitroso carbon resonates at δ ~150 ppm .
  • Infrared Spectroscopy (IR):
    • Strong absorption at ~1520 cm⁻¹ (N=O stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) .
  • Mass Spectrometry (MS):
    • Molecular ion [M⁺] at m/z 195 (C₆H₅N₃O₂) with fragmentation peaks at m/z 122 (loss of NO) .

Advanced: What are the critical considerations when designing experiments to study the reactivity of Benzenamine, 4-nitro-N-nitroso- with nucleophiles?

Answer:

  • Reactivity with thiols (e.g., glutathione):
    • The nitroso group undergoes S-nitrosation , forming stable thionitrites (R-SNO). Monitor via UV-Vis (λ~335 nm) or HPLC-electrochemical detection .
  • Competing pathways:
    • In aqueous media, hydrolysis competes with nucleophilic attack. Use non-polar solvents (e.g., DCM) to suppress hydrolysis .
  • Quantitative analysis:
    • Employ stopped-flow kinetics to measure reaction rates. Compare with model nitroso compounds (e.g., N-nitrosodimethylamine) to validate mechanisms .

Basic: How should researchers handle regulatory and safety concerns associated with nitroso compounds like Benzenamine, 4-nitro-N-nitroso-?

Answer:

  • Regulatory status:
    • Listed under Section 313 of the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to carcinogenic potential (CAS 86-30-6 for analog N-nitroso-N-phenylbenzenamine) .
  • Safety protocols:
    • Use gloveboxes or fume hoods to prevent inhalation/contact.
    • Store in amber vials at –20°C under inert gas (N₂/Ar) to inhibit light-/oxygen-induced degradation .
  • Waste disposal:
    • Neutralize with 10% ascorbic acid to reduce nitroso groups before incineration .

Advanced: How can computational methods aid in predicting the mutagenic potential of Benzenamine, 4-nitro-N-nitroso-?

Answer:

  • QSAR models:
    • Use TOPKAT or DEREK Nexus to predict mutagenicity based on structural alerts (e.g., nitroso and nitro groups) .
  • Density Functional Theory (DFT):
    • Calculate electrophilicity index (ω) to assess reactivity with DNA bases. High ω (>3 eV) correlates with alkylation potential .
  • Validation:
    • Cross-reference predictions with Ames test data for structurally similar compounds (e.g., N-nitrosomethylbenzylamine, CAS 937-40-6) .

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